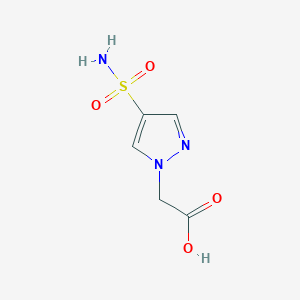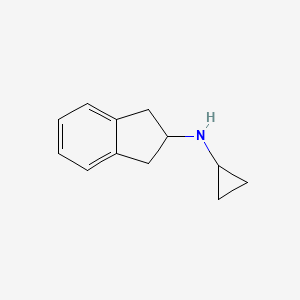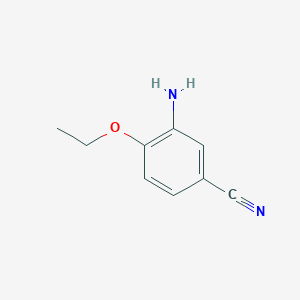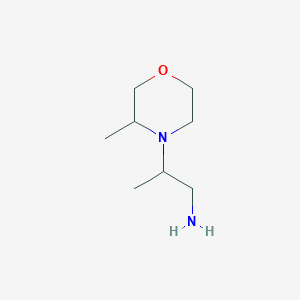
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Descripción general
Descripción
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (N-CPMT-BXA) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. It is a synthetic analog of the naturally occurring neurotransmitter dopamine, and has been found to possess a wide range of pharmacological properties, such as antinociceptive and anxiolytic activities. N-CPMT-BXA is a promising compound for further research due to its unique structure, which allows it to interact with various receptor sites, as well as its low toxicity and high potency.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Heterocyclic compounds like quinolines and their derivatives are known for their antimicrobial properties. They can be synthesized into various forms to combat a range of microbial infections. Given the structural similarity, “N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” could potentially be explored for its efficacy against bacteria, fungi, and viruses .
Anticancer Research
The quinoline nucleus is often used in the development of new therapeutic agents due to its wide range of biological and pharmacological activities, including anticancer properties . The compound may serve as a scaffold for synthesizing novel anticancer agents, possibly targeting specific pathways or receptors involved in cancer cell proliferation.
Central Nervous System (CNS) Agents
Compounds with a heterocyclic structure are often associated with CNS activity. They can be designed to interact with various neurotransmitter systems, providing a basis for the development of treatments for disorders such as depression, anxiety, and schizophrenia .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of quinoline derivatives make them suitable candidates for the development of new pain relief medications. Research into “N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” could lead to the discovery of novel drugs that alleviate inflammation and pain with fewer side effects than current treatments .
Antidiabetic Agents
Some heterocyclic compounds have been found to exhibit hypoglycemic activity, making them of interest in the treatment of diabetes. The compound could be studied for its potential to regulate blood sugar levels, either through insulin regulation or other metabolic pathways .
Mecanismo De Acción
Indole is a heterocyclic compound containing a benzene ring fused with a pyrrole ring. It has 10 π-electrons, making it aromatic. Indole derivatives are found in many synthetic drug molecules and natural compounds. They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
Action Environment
Environmental factors play a role in the compound’s efficacy and stability:
- These affect its solubility and stability. Interactions may enhance or inhibit its effects. Different tissues may respond differently.
Propiedades
IUPAC Name |
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-10-8-13-14(16-12-5-6-12)4-3-7-17-15(13)9-11(10)2/h8-9,12,14,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVMJGKUGZUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCCC2NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



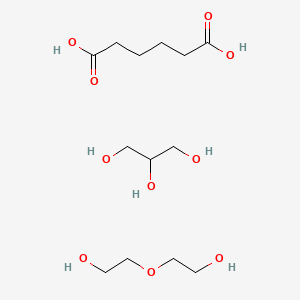
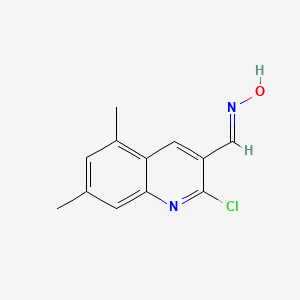
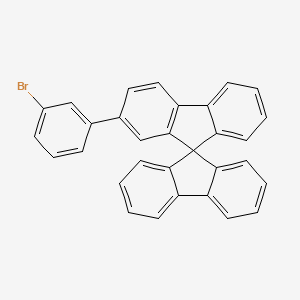
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
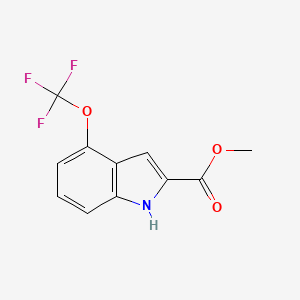
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
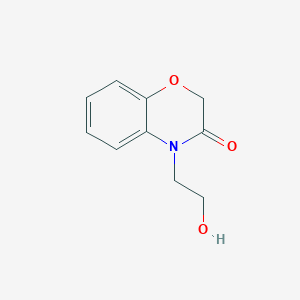
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
